molecular formula C5H8IN3 B6203600 1-ethyl-4-iodo-1H-pyrazol-5-amine CAS No. 1247944-28-0

1-ethyl-4-iodo-1H-pyrazol-5-amine

Cat. No.: B6203600
CAS No.: 1247944-28-0
M. Wt: 237
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Description

1-Ethyl-4-iodo-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by an ethyl group at position 1, an iodine atom at position 4, and an amine group at position 5. Pyrazole scaffolds are widely utilized in medicinal chemistry and material science due to their versatile reactivity and ability to act as ligands or intermediates.

Properties

CAS No.

1247944-28-0

Molecular Formula

C5H8IN3

Molecular Weight

237

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs iodine (1.1 equivalents) and potassium carbonate (K₂CO₃, 1.5 equivalents) in ethanol at 50°C, with tert-butyl hydroperoxide (TBHP) as the oxidant. The base facilitates deprotonation, while TBHP promotes single-electron transfer (SET), generating a radical intermediate that reacts with iodine to form the iodo-substituted product.

Example Procedure :

  • Combine 1-ethyl-1H-pyrazol-5-amine (1 mmol), I₂ (1.1 mmol), K₂CO₃ (1.5 mmol), and ethanol (3 mL).

  • Add TBHP (70% aqueous solution, 2.0 mmol) and stir at 50°C for 3 hours.

  • Purify via column chromatography (petroleum ether/ethyl acetate, 10:1) to isolate 1-ethyl-4-iodo-1H-pyrazol-5-amine in 86% yield.

Key Data :

ParameterValue
SolventEthanol
Temperature50°C
Reaction Time3 hours
Yield86%

Alkylation of 4-Iodo-1H-Pyrazol-5-Amine

Introducing the ethyl group at the 1-position can be achieved via alkylation of 4-iodo-1H-pyrazol-5-amine. This method adapts conditions from pyrazole hydroxymethylation patents.

Ethylation Using Ethyl Halides

Reacting 4-iodo-1H-pyrazol-5-amine with ethyl iodide (C₂H₅I) in dimethylformamide (DMF) at room temperature in the presence of K₂CO₃ (2.0 equivalents) provides the ethylated product.

Example Procedure :

  • Dissolve 4-iodo-1H-pyrazol-5-amine (1 mmol) in DMF (2 mL).

  • Add ethyl iodide (1.2 mmol) and K₂CO₃ (2 mmol).

  • Stir at 25°C for 12 hours.

  • Extract with ethyl acetate, wash with brine, and purify via vacuum distillation.

Key Data :

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature25°C
Yield75–84%

Alternative Alkylation Agents

Diethyl sulfate [(C₂H₅)₂SO₄] in water or ethanol at 40–50°C offers a safer alternative to ethyl iodide, albeit with slightly lower yields (70–78%).

Cyclization Strategies for Pyrazole Core Formation

Constructing the pyrazole ring with pre-installed substituents avoids multi-step functionalization. Cyclization of hydrazines with β-keto esters or nitriles is a common approach.

Hydrazine and β-Keto Ester Cyclization

Reacting ethyl 3-aminocrotonate with hydrazine hydrate in refluxing ethanol forms the pyrazole core, which is subsequently iodinated and ethylated.

Example Procedure :

  • Heat ethyl 3-aminocrotonate (1 mmol) and hydrazine hydrate (1.2 mmol) in ethanol under reflux for 6 hours.

  • Iodinate the intermediate using I₂/K₂CO₃/TBHP.

  • Ethylate via the method in Section 2.1.

Key Data :

ParameterValue
Overall Yield62–68%
PurificationColumn chromatography

Optimization of Reaction Conditions

Solvent Effects

  • Iodination : Ethanol maximizes iodine solubility and radical stability.

  • Alkylation : DMF enhances nucleophilicity of the amine, improving ethyl group incorporation.

Catalytic Systems

Copper(I)-ligand systems (e.g., CuI/1,10-phenanthroline) reduce side reactions in iodination, though their necessity depends on the substrate.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate (10:1) resolves iodinated byproducts.

  • Vacuum Distillation : Effective for removing high-boiling solvents like DMF.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.37–5.86 (m, ethyl and pyrazole protons), 2.40 (s, CH₃).

  • HRMS : m/z 237.04 [M + H]⁺ .

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares 1-ethyl-4-iodo-1H-pyrazol-5-amine with key analogs, emphasizing substituent positions and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features/Applications References
This compound C₅H₉IN₄ 252.06 (estimated) 1-Ethyl, 4-Iodo, 5-Amine Potential intermediate; iodine enables cross-coupling or crystallography
1-Ethyl-1H-pyrazol-5-amine C₅H₉N₃ 111.15 1-Ethyl, 5-Amine Pharmaceutical intermediate; lacks iodine
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine C₁₆H₁₅N₃O 265.32 1-(4-Methoxyphenyl), 3-Phenyl, 5-Amine Enhanced aromatic stability; potential bioactive agent
4-Ethyl-1H-pyrazol-3-amine C₅H₉N₃ 111.15 4-Ethyl, 3-Amine Positional isomer; altered reactivity
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ 233.27 1-Methyl, 4-Amine, 5-(3,4-Dimethoxyphenyl) Polar substituents; possible CNS activity
1-[1-(Pyridin-4-yl)ethyl]-1H-pyrazol-5-amine C₁₀H₁₂N₄ 188.23 1-(Pyridinyl ethyl), 5-Amine Heterocyclic modification; ligand in coordination chemistry

Key Comparative Insights

  • Iodine vs. Alkyl/Aryl Groups: The iodine atom in this compound increases molecular weight and polarizability compared to analogs like 1-ethyl-1H-pyrazol-5-amine. This heavy atom may facilitate crystallographic studies (via anomalous scattering) or serve as a reactive site in Suzuki-Miyaura couplings .
  • Positional Isomerism : 4-Ethyl-1H-pyrazol-3-amine demonstrates how substituent position alters electronic properties. The 4-iodo group in the target compound may sterically hinder nucleophilic attacks at position 4, unlike the 3-amine isomer.
  • Aromatic vs.
  • Heterocyclic Modifications : The pyridinyl ethyl group in 1-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-5-amine introduces basicity and metal-coordination capability, a feature absent in the iodine-substituted target.

Physicochemical and Reactivity Profiles

  • Solubility : The iodine atom likely reduces aqueous solubility compared to methoxy or amine-substituted analogs, increasing lipophilicity.
  • Thermal Stability : Bulky substituents like iodine could lower melting points compared to smaller groups (e.g., methyl in 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine ).

Q & A

Q. What is the molecular structure and key functional groups of 1-ethyl-4-iodo-1H-pyrazol-5-amine?

The compound features a pyrazole ring substituted with an ethyl group at position 1, an iodine atom at position 4, and an amine group at position 5. Its molecular formula is C₅H₈IN₃ (IUPAC name: this compound), with a molecular weight of 223.02 g/mol . The iodine atom at position 4 is a critical site for electrophilic substitution or cross-coupling reactions, while the amine group enables hydrogen bonding and derivatization.

Q. Key structural data :

PropertyValue/DescriptionSource
SMILESCCN1C=C(C(=N1)N)IPubChem
InChI KeyFXVKMQDLYRBZPP-UHFFFAOYSA-NPubChem

Q. What are common synthetic routes for this compound?

Synthesis typically involves iodination of pre-functionalized pyrazole precursors . A validated method includes:

Preparation of 1-ethyl-1H-pyrazol-5-amine via alkylation of pyrazole derivatives.

Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., in acetic acid at 60–80°C).

Purification via column chromatography or recrystallization.

Q. Optimization Tips :

  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to prevent over-iodination.

For analogs, yields range from 65–75% under optimized conditions .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The iodine atom at position 4 enables transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). For example:

  • Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst in THF/H₂O at 80°C yields biaryl derivatives.
  • Mechanistic insight : The C–I bond’s polarization enhances oxidative addition efficiency.

Q. Data Contradictions :

  • Some studies report reduced reactivity due to steric hindrance from the ethyl group . Mitigation strategies include using bulkier ligands (e.g., XPhos) to stabilize the Pd intermediate.

Q. What analytical techniques validate the structure and purity of this compound?

TechniqueKey Data PointsApplication
¹H NMR δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), δ 4.02 (q, J=7.2 Hz, 2H, NCH₂), δ 6.15 (s, 1H, pyrazole H)Confirms ethyl and pyrazole ring substitution
LC-MS m/z 223.02 [M+H]⁺Purity assessment and fragmentation analysis
X-ray Crystallography Crystallizes in monoclinic system (space group P2₁/c)Absolute configuration determination

Q. How can computational methods predict biological activity?

Molecular docking (e.g., AutoDock Vina) and QSAR modeling are used to predict interactions with biological targets like kinases or GPCRs. For example:

  • Docking studies suggest high affinity for tyrosine kinase inhibitors due to hydrogen bonding between the amine group and ATP-binding pockets .
  • ADMET predictions : Moderate logP (~2.1) indicates balanced solubility and permeability.

Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Varied assay conditions (e.g., cell line specificity, concentration ranges).
  • Impurity profiles (e.g., unreacted iodine or byproducts).

Q. Methodological Solutions :

Standardize assays using ATCC cell lines and include positive controls (e.g., doxorubicin for cytotoxicity).

Characterize batches via HPLC-MS to ensure >95% purity.

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